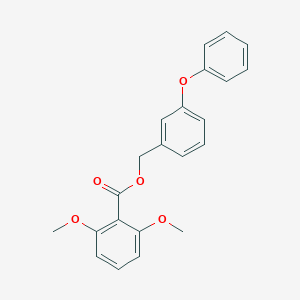![molecular formula C23H31N3O4 B255486 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of quinoline derivatives and has been found to possess a range of pharmacological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate can exert a range of biochemical and physiological effects. These include the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of inflammatory pathways. Additionally, the compound has been found to have a low toxicity profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate in lab experiments include its low toxicity profile, its potential use as a therapeutic agent, and its ability to exert a range of pharmacological effects. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate. These include:
1. Further exploration of the compound's mechanism of action to better understand its pharmacological effects.
2. Investigation of the compound's potential use in the treatment of cancer, inflammation, and oxidative stress-related disorders.
3. Development of novel drug delivery systems to enhance the efficacy of the compound.
4. Investigation of the compound's potential use in combination with other therapeutic agents to enhance its pharmacological effects.
5. Exploration of the compound's potential use in veterinary medicine.
In conclusion, 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate is a promising compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. Its pharmacological properties make it a promising candidate for drug development in the areas of cancer, inflammation, and oxidative stress-related disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine.
Métodos De Síntesis
The synthesis of 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate involves the reaction of 6-methyl-3-nitroquinoline-4-carboxylic acid with 2,2,6,6-tetramethylpiperidine-4-one, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The amino compound is then reacted with ethyl chloroformate to obtain the final product.
Aplicaciones Científicas De Investigación
3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate has been the subject of extensive scientific research due to its potential use as a therapeutic agent. It has been found to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. These properties make it a promising candidate for drug development in the areas of cancer, inflammation, and oxidative stress-related disorders.
Propiedades
Nombre del producto |
3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate |
|---|---|
Fórmula molecular |
C23H31N3O4 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
3-O-ethyl 6-O-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H31N3O4/c1-7-30-21(28)17-13-24-18-9-8-14(20(27)29-6)10-16(18)19(17)25-15-11-22(2,3)26-23(4,5)12-15/h8-10,13,15,26H,7,11-12H2,1-6H3,(H,24,25) |
Clave InChI |
OVIVBOOQINGKIH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3CC(NC(C3)(C)C)(C)C)C(=O)OC |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3CC(NC(C3)(C)C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)


![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)


![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)